molecular formula C16H18O2 B160225 4,4'-(2-Methylpropylidene)bisphenol CAS No. 1844-00-4

4,4'-(2-Methylpropylidene)bisphenol

Cat. No. B160225
CAS RN: 1844-00-4
M. Wt: 242.31 g/mol
InChI Key: ZGZVGZCIFZBNCN-UHFFFAOYSA-N
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Description

4,4’-(2-Methylpropylidene)bisphenol, also known as Bisphenol B (BPB), is a chemical compound with the molecular formula C16H18O2 . It is a type of diarylmethane .


Molecular Structure Analysis

The molecular structure of 4,4’-(2-Methylpropylidene)bisphenol consists of two phenol groups linked by a 2-methylpropylidene group . The average mass is 242.313 Da and the monoisotopic mass is 242.130676 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-(2-Methylpropylidene)bisphenol are not fully detailed in the available resources. It has a molecular formula of C16H18O2 .

Scientific Research Applications

Toxicity and Environmental Impact

  • Aquatic Toxicity : Studies on the effects of Bisphenol A (BPA), a related compound to 4,4'-(2-Methylpropylidene)bisphenol, demonstrate acute and chronic toxicity in various aquatic species like invertebrates and plants (Mihaich et al., 2009).
  • Photodegradation in Environmental Media : Research shows that BPA undergoes photodegradation in the presence of catalysts like TiO2, indicating potential for environmental remediation processes (Watanabe et al., 2003).

Health and Safety Aspects

  • Occupational Hazards : Exposure to compounds like BPA in the workplace, particularly in industries that manufacture plastics and resins, can lead to contact allergies and other health risks (Estlander et al., 1999).
  • Bisphenol A Metabolism : Research on how BPA, similar in structure to 4,4'-(2-Methylpropylidene)bisphenol, is metabolized in the liver of mammals, revealing insights into its potential human health impacts (Jaeg et al., 2004).

Industrial and Chemical Applications

  • Polymer Stabilization : The antioxidative activity of bisphenols, including derivatives like 4,4'-(2-Methylpropylidene)bisphenol, is crucial in stabilizing polymers such as polypropylene (Jiráčková & Pospíšil, 1972).
  • Use in Polymer Production : Bisphenols play a significant role in the production of various polymers, including polycarbonates and epoxy resins, due to their structural properties (Hamciuc et al., 2008).

Safety And Hazards

4,4’-(2-Methylpropylidene)bisphenol is identified as a substance of very high concern due to its endocrine-disrupting properties, which have probable serious effects on the environment and human health .

properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-11,16-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZVGZCIFZBNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280703
Record name 4,4'-(2-Methylpropylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(2-Methylpropylidene)bisphenol

CAS RN

1844-00-4
Record name 4,4'-(2-Methylpropylidene)diphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(2-Methylpropylidene)bisphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2-METHYLPROPYLIDENE)DIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU9N7AFZ2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Liu, MS Wolff, J Moline - Journal of Chromatography B, 2005 - Elsevier
Phenols are present in the environment and are prevalent in human populations, as environmental contaminants, dietary components, or their metabolites. Many are potential endocrine…
Number of citations: 57 www.sciencedirect.com
N Yadav, HJ Ahn, MB Kurade, Y Ahn, YK Park… - Journal of Hazardous …, 2023 - Elsevier
Bisphenols (BPs) are recognized as emerging contaminants because of their estrogenic properties and frequent occurrence in environmental matrices. Here, we evaluated the toxic …
Number of citations: 2 www.sciencedirect.com
F Stossi, MJ Bolt, FJ Ashcroft, JE Lamerdin… - Chemistry & biology, 2014 - cell.com
Environmental exposures to chemically heterogeneous endocrine-disrupting chemicals (EDCs) mimic or interfere with hormone actions and negatively affect human health. Despite …
Number of citations: 64 www.cell.com

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